Azido-PEG(4)-Val-Cit-PAB-PNP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

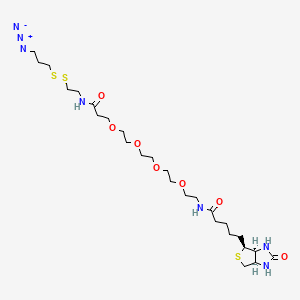

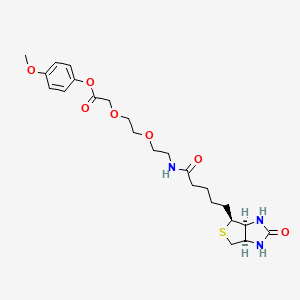

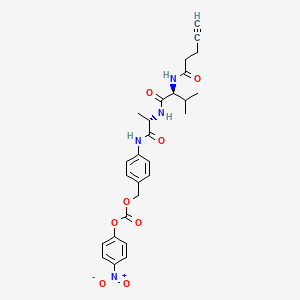

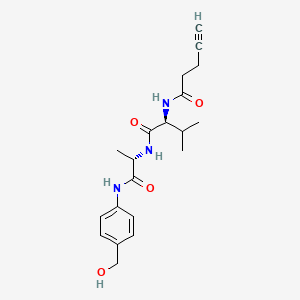

Azido-PEG(4)-Val-Cit-PAB-PNP likely contains an azide group that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical and Chemical Properties Analysis

This compound likely shares similar properties with Azido-PEG4-Amine, which is a liquid at 20°C and should be stored under inert gas at -20°C . It is also light sensitive, moisture sensitive, and heat sensitive .Safety and Hazards

Wirkmechanismus

Target of Action

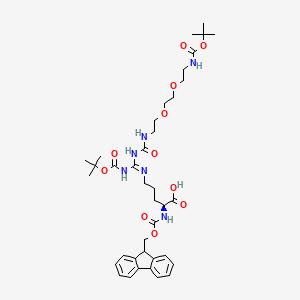

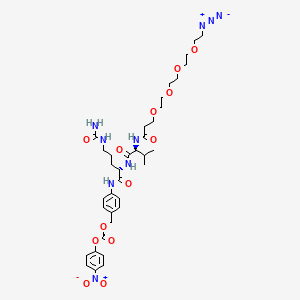

Azido-PEG(4)-Val-Cit-PAB-PNP is a complex compound that is used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are proteins or enzymes that can be selectively degraded by the ubiquitin-proteasome system .

Mode of Action

The compound contains an azide group that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . These reactions allow the compound to bind to its target proteins and mediate their degradation .

Biochemical Pathways

The compound operates within the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By binding to target proteins, the compound can trigger their ubiquitination and subsequent degradation by the proteasome . This can affect various downstream effects depending on the specific function of the degraded protein.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG spacer. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and improve its bioavailability .

Result of Action

The action of this compound results in the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the role of the degraded protein. For instance, the degradation of a protein involved in cell proliferation could potentially inhibit the growth of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound and its reactions . Additionally, the presence of other molecules that can react with the azide group or the carboxylic acid group can influence the compound’s efficacy .

Biochemische Analyse

Biochemical Properties

The azide group of Azido-PEG(4)-Val-Cit-PAB-PNP can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This allows this compound to interact with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a stable triazole linkage via Click Chemistry . This reaction can occur with alkyne, BCN, DBCO . The terminal carboxylic acid can also form a stable amide bond with primary amine groups . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Eigenschaften

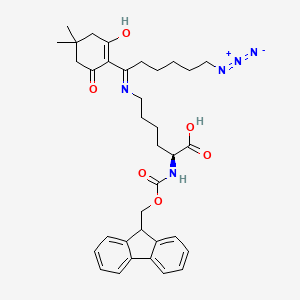

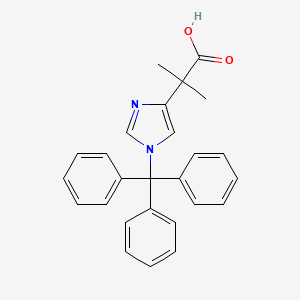

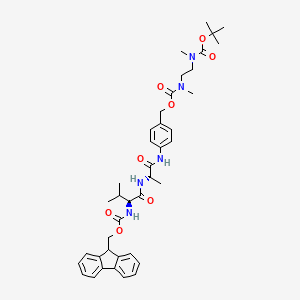

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51N9O13/c1-25(2)32(43-31(46)13-16-53-18-20-55-22-23-56-21-19-54-17-15-40-44-38)34(48)42-30(4-3-14-39-35(37)49)33(47)41-27-7-5-26(6-8-27)24-57-36(50)58-29-11-9-28(10-12-29)45(51)52/h5-12,25,30,32H,3-4,13-24H2,1-2H3,(H,41,47)(H,42,48)(H,43,46)(H3,37,39,49)/t30-,32-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEHAPNROVDNMD-CDZUIXILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51N9O13 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.8 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.